An In-depth Technical Guide to Valsartan-d8: Chemical Structure and Properties
An In-depth Technical Guide to Valsartan-d8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Valsartan-d8, a deuterated isotopologue of the widely used antihypertensive drug, Valsartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.
Chemical Identity and Structure
Valsartan-d8 is a stable isotope-labeled version of Valsartan, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.
The chemical structure of (S)-(-)-Valsartan-d8 (valine-d8) is depicted below:
Figure 1. Chemical Structure of Valsartan-d8
Molecular and Chemical Properties
A summary of the key chemical identifiers and properties of Valsartan-d8 is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine-d8 | [1][2] |
| Synonyms | (S)-(-)-Valsartan-d8 (valine-d8), Diovan-d8 | [2] |
| Molecular Formula | C₂₄H₂₁D₈N₅O₃ | [1] |
| Molecular Weight | 443.57 g/mol | [1] |
| CAS Number | 1089736-72-0 | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | |
| Isotopic Enrichment | ≥95% |
Physicochemical Properties
The physicochemical properties of Valsartan-d8 are expected to be very similar to those of its non-deuterated counterpart, Valsartan. The following table summarizes these properties.
| Property | Value | Reference |
| Melting Point | 105-110 °C (for Valsartan) | [4] |
| Solubility | Freely soluble in ethanol, methanol, and acetonitrile; sparingly soluble in water. | [4] |
| pKa | pKa1 = 3.9 (carboxylic acid), pKa2 = 4.73 (tetrazole) (for Valsartan) | [4] |
| LogP | 1.499 (hydrophilic at physiological pH) (for Valsartan) | [4] |
Experimental Protocols
Proposed Synthesis of Valsartan-d8
Caption: Proposed synthetic workflow for Valsartan-d8.
Methodology:
-
N-acylation: L-valine-d8 methyl ester hydrochloride is reacted with valeryl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield N-pentanoyl-L-valine-d8 methyl ester.[5]
-
N-alkylation: The product from the first step is then alkylated with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole using a strong base like sodium hydride in an aprotic solvent like tetrahydrofuran.[5]
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester and removal of the trityl protecting group under basic conditions, typically with sodium hydroxide in methanol, to yield Valsartan-d8.[5]
Purification at each step would typically involve standard chromatographic techniques such as column chromatography.
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
Valsartan-d8 is primarily used as an internal standard for the quantification of Valsartan in biological matrices. The following is a representative experimental protocol for a bioanalytical method.[8][9][10][11]
Caption: Experimental workflow for bioanalysis of Valsartan using Valsartan-d8.
Methodology:
-
Sample Preparation:
-
To a 300 µL aliquot of human plasma, add 50 µL of a working solution of Valsartan-d8 (internal standard).[8]
-
Perform protein precipitation by adding a suitable organic solvent like acetonitrile or methanol.[8]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium formate.[8][10]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Valsartan and Valsartan-d8 are monitored.
-
-
Quantification:
-
The concentration of Valsartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Valsartan-d8) and comparing it to a calibration curve prepared in the same biological matrix.
-
Spectroscopic Data
Mass Spectrometry
The mass spectrum of Valsartan-d8 will show a molecular ion peak corresponding to its molecular weight. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 444.6. The fragmentation pattern of Valsartan-d8 in MS/MS analysis is expected to be similar to that of Valsartan, with shifts in the m/z values of fragments containing the deuterated valine moiety.
NMR Spectroscopy
The ¹H NMR spectrum of Valsartan-d8 will be consistent with its structure, showing the absence of signals corresponding to the eight deuterated positions in the valine moiety. The ¹³C NMR spectrum will also reflect the presence of deuterium, with the signals for the deuterated carbons being either absent or appearing as multiplets with reduced intensity due to C-D coupling.
Mechanism of Action and Signaling Pathways
As an isotopologue, Valsartan-d8 is expected to have the same pharmacological mechanism of action as Valsartan. Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor. By blocking the binding of angiotensin II to the AT₁ receptor, Valsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
The signaling pathway modulated by Valsartan is depicted below.
Caption: Valsartan's mechanism of action via AT1 receptor blockade.
This guide provides a foundational understanding of Valsartan-d8 for its effective application in research and development. For further detailed information, consulting the referenced literature is recommended.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (S)-(-)-Valsartan-d8 (valine-d8) | LGC Standards [lgcstandards.com]
- 3. Valsartan D8 (valine D8) | LGC Standards [lgcstandards.com]
- 4. japsonline.com [japsonline.com]
- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
